Bromure de 1-benzyl-4-(5,6-diméthoxy-1-oxoindan-2-YL)méthylpyridinium

Vue d'ensemble

Description

The compound "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" is a potent anti-acetylcholinesterase (anti-AChE) inhibitor, which has been studied for its potential therapeutic effects. The research on this compound has primarily focused on its synthesis, molecular structure, and its selectivity and potency as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .

Synthesis Analysis

The synthesis of this compound involves several steps, including Aldol condensation and reduction processes. A study has reported an improved synthetic method that is simple and potentially scalable for industrial production. The total yield of the synthesis was reported to be above 60%, indicating a relatively efficient process. The chemical structure of the synthesized product was confirmed through melting point determination and infrared spectroscopy .

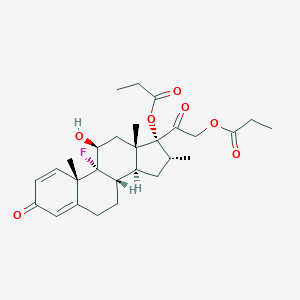

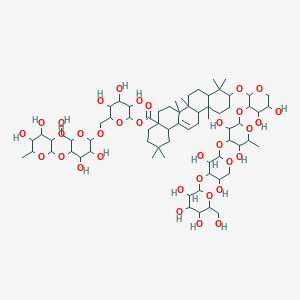

Molecular Structure Analysis

The molecular structure of "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" is characterized by the presence of a benzyl group and a dimethoxy-indanone moiety attached to a pyridinium core. This structure is crucial for its activity as an anti-AChE inhibitor, as modifications to this structure have been shown to affect the compound's potency and selectivity. The compound has demonstrated a selective affinity that is significantly greater for AChE than for butyrylcholinesterase, another enzyme that hydrolyzes choline-based esters .

Chemical Reactions Analysis

While the specific chemical reactions involving "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" are not detailed in the provided papers, related compounds have been synthesized and studied for their reactivity. For instance, benzylation reactions using a bench-stable pyridinium salt have been described, which convert alcohols into benzyl ethers upon warming . Additionally, cycloaddition reactions involving pyridinium bromides with oxindole derivatives have been explored, leading to complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide" are not extensively discussed in the provided papers. However, the compound's potency as an anti-AChE inhibitor has been quantified, with an IC50 value of 5.7 nM, indicating a high level of biological activity. The compound also demonstrated a longer duration of action compared to physostigmine in vivo and significantly increased acetylcholine content in the rat cerebral cortex . The antibacterial properties of related benzyl substituted pyridine bromide quaternary ammonium salts have also been reported, suggesting a potential for antimicrobial applications .

Applications De Recherche Scientifique

Inhibition de l’acétylcholinestérase

E2020 est l’un des inhibiteurs réversibles les plus puissants et sélectifs de l’acétylcholinestérase (AChE) . L’AChE est une enzyme qui décompose l’acétylcholine, un neurotransmetteur, dans le cerveau. L’inhibition de cette enzyme augmente la concentration d’acétylcholine, ce qui peut aider à améliorer la fonction cérébrale .

Traitement de la maladie d’Alzheimer

E2020 est utilisé dans le traitement de la maladie d’Alzheimer modérée à sévère . La maladie d’Alzheimer est caractérisée par un déclin de la fonction cognitive, qui serait causé par une diminution des niveaux d’acétylcholine dans le cerveau. En inhibant l’AChE, E2020 peut augmenter les niveaux d’acétylcholine, améliorant ainsi la fonction cognitive .

Études d’amarrage

E2020 a été utilisé dans des études d’amarrage pour prédire ses sites de liaison dans l’AChE . Ces études peuvent fournir des informations sur la façon dont E2020 interagit avec l’AChE, ce qui peut être utile pour concevoir des inhibiteurs d’AChE plus efficaces .

Études de relations structure-activité

E2020 a été utilisé dans des études de relations structure-activité (SAR) . Ces études impliquent la modification de la structure d’E2020 et l’observation de l’effet sur son activité inhibitrice de l’AChE. Les résultats de ces études peuvent fournir des informations sur les caractéristiques chimiques d’E2020 qui contribuent à son activité

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium Bromide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, thereby prolonging its action .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of cholinergic receptors. This can lead to various downstream effects depending on the location of these receptors. For instance, in the central nervous system, this could potentially improve cognitive function .

Pharmacokinetics

Similar compounds have been noted to have variable oral activity and a duration of action longer than physostigmine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action is an enhancement of cholinergic transmission due to the increased concentration of acetylcholine. This can lead to improved cognitive function, particularly in conditions characterized by a deficiency in cholinergic transmission, such as Alzheimer’s disease .

Propriétés

IUPAC Name |

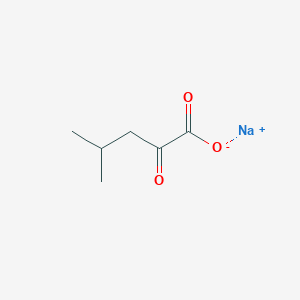

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-11,14-15,20H,12-13,16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDPCJIYDYUWEN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)CC4=CC=CC=C4)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436739 | |

| Record name | 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

231283-82-2 | |

| Record name | 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)pyridinium bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231283-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.